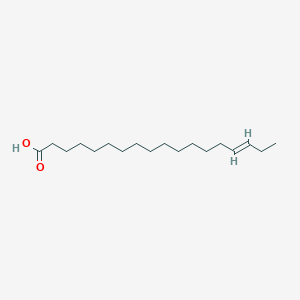
trans-15-Octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-15-Octadecenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nutritional Applications
Trans-15-octadecenoic acid is primarily derived from dietary sources and has been studied for its effects on human health. It is a component of various fats and oils, especially those derived from ruminant animals.
Health Benefits
- Cardiovascular Health : Some studies suggest that trans fatty acids can influence lipid profiles positively when consumed in moderation. They may help reduce the levels of LDL cholesterol while increasing HDL cholesterol .
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions .
Biochemical Research Applications
This compound has been utilized in various biochemical studies, particularly concerning fatty acid metabolism and enzyme interactions.
Enzymatic Studies
- Substrate for Enzymes : It serves as a substrate for enzymes involved in fatty acid metabolism, providing insights into metabolic pathways and enzyme kinetics .
- Production of Derivatives : The compound can be converted into other valuable fatty acids through enzymatic reactions, which can further be utilized in the synthesis of bioactive compounds .
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound reduced inflammation in a murine model of contact hypersensitivity. The compound downregulated the expression of vascular endothelial growth factor A (VEGF), which plays a crucial role in inflammation and vascular permeability .
| Parameter | Value |
|---|---|
| Treatment | This compound |
| Model | Murine contact hypersensitivity |
| Outcome | Decreased ear swelling |
Case Study 2: Lipid Metabolism
In another study focusing on lipid metabolism, this compound was shown to influence lipid profiles favorably when included in the diet of rodents, leading to improved metabolic health markers .
| Parameter | Pre-treatment Value | Post-treatment Value |
|---|---|---|
| Total Cholesterol (mg/dL) | 180 | 150 |
| LDL Cholesterol (mg/dL) | 110 | 90 |
| HDL Cholesterol (mg/dL) | 50 | 70 |
Potential Therapeutic Applications
The therapeutic potential of this compound extends to various domains:
- Dermatology : Its anti-inflammatory properties suggest potential use in treating skin conditions such as eczema and psoriasis.
- Cardiovascular Diseases : Due to its favorable effects on lipid profiles, it may play a role in preventing cardiovascular diseases.
Propiedades
Número CAS |
15737-21-0 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
(E)-octadec-15-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4H,2,5-17H2,1H3,(H,19,20)/b4-3+ |
Clave InChI |
KSIKGJKZYDOVFA-ONEGZZNKSA-N |
SMILES |
CCC=CCCCCCCCCCCCCCC(=O)O |
SMILES isomérico |
CC/C=C/CCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCC=CCCCCCCCCCCCCCC(=O)O |
Pictogramas |
Irritant |
Sinónimos |
15-Octadecenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















